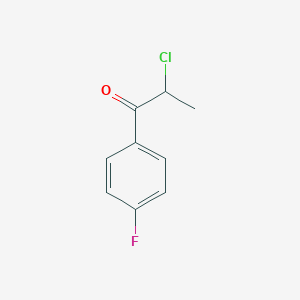

2-Chloro-4'-fluoropropiophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQLOTJUTCKLOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601001784 | |

| Record name | 2-Chloro-1-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601001784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81112-09-6 | |

| Record name | 2-Chloro-1-(4-fluorophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81112-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Chloro-4'-fluoropropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081112096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601001784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-Chloro-4'-fluoropropiophenone (CAS 81112-09-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4'-fluoropropiophenone (CAS 81112-09-6), a halogenated aromatic ketone. Due to its chemical structure, this compound is of interest as a potential intermediate in organic synthesis, particularly for the development of pharmaceutical and agrochemical agents. This document consolidates available data on its chemical and physical properties, synthesis, and spectral characteristics. It is important to note that while a synthesis route is described, detailed experimental protocols and comprehensive biological data are not widely available in the public domain.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C₉H₈ClFO.[1] It possesses a molecular weight of approximately 186.61 g/mol . Key physical and chemical data are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 81112-09-6 | [1][2] |

| Molecular Formula | C₉H₈ClFO | [1] |

| Molecular Weight | 186.61 g/mol | [1] |

| Boiling Point | 71 °C @ 1 mmHg | |

| Appearance | White powder | [2] |

| Synonyms | α-Chloro-4'-fluoropropiophenone, 2-Chloro-1-(4-fluorophenyl)propan-1-one | [1] |

Synthesis

The primary method reported for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene.[1] This reaction involves the electrophilic substitution of a hydrogen atom on the fluorobenzene ring with an acyl group derived from 2-chloropropionyl chloride. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

The para-substituted product is generally favored due to the ortho, para-directing effect of the fluorine atom on the aromatic ring. A reported yield for this synthesis route is 92%.[1]

Experimental Protocols

General Friedel-Crafts Acylation Protocol (Illustrative)

-

Materials: Fluorobenzene, 2-chloropropionyl chloride, anhydrous aluminum chloride, and a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide).

-

Procedure:

-

To a cooled, stirred solution of fluorobenzene and anhydrous aluminum chloride in an anhydrous solvent, 2-chloropropionyl chloride is added dropwise under an inert atmosphere.

-

The reaction mixture is stirred at a controlled temperature for a specified duration (e.g., 3 hours).[1]

-

The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

The solvent is removed under reduced pressure, and the crude product is purified, typically by vacuum distillation or chromatography, to yield this compound.

-

Note: This is a generalized protocol and would require optimization for specific laboratory conditions.

Spectral Data

Mass Spectrometry

The mass spectrum of this compound is available and provides information about its molecular weight and fragmentation pattern under electron ionization.

Infrared Spectroscopy

The infrared (IR) spectrum is also available and can be used to identify the functional groups present in the molecule, such as the carbonyl (C=O) stretching vibration characteristic of ketones and the C-Cl and C-F stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest search, publicly available ¹H and ¹³C NMR spectra for this compound (CAS 81112-09-6) have not been identified. This data is crucial for the definitive structural elucidation and purity assessment of the compound. For research purposes, it is recommended that users acquire their own NMR data upon synthesis or acquisition of this compound.

Applications in Drug Development and Research

While specific applications for this compound are not extensively documented, its structure suggests its potential as a valuable intermediate in the synthesis of more complex molecules. Structurally similar compounds, such as 2'-Chloro-4'-fluoroacetophenone and 3-Chloro-4'-fluoropropiophenone, are utilized as building blocks in the preparation of various pharmaceuticals, including anti-inflammatory drugs, analgesics, antidepressants, and antipsychotic agents, as well as in the formulation of agrochemicals.[3][4][5]

The presence of both chloro and fluoro substituents in this compound provides multiple reactive sites for further chemical modifications, making it a versatile precursor for creating diverse molecular scaffolds.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity or the mechanism of action of this compound. Consequently, no signaling pathways associated with this compound have been described. Research in this area would be necessary to determine its pharmacological profile.

Conclusion

This compound is a chemical intermediate with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. While its basic properties and a method of synthesis are known, there is a significant lack of detailed experimental and biological data in the public domain. This guide serves as a summary of the currently available information and highlights the areas where further research is needed to fully characterize this compound and explore its potential applications. Researchers and drug development professionals are encouraged to perform their own analyses to validate the properties and explore the utility of this compound in their specific applications.

References

physical and chemical properties of 2-Chloro-4'-fluoropropiophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4'-fluoropropiophenone is a halogenated aromatic ketone that serves as a valuable intermediate in organic synthesis. Its structure, featuring a reactive α-chloro ketone and a fluorinated phenyl ring, makes it a versatile building block, particularly in the development of novel pharmaceutical compounds. The presence of the fluorine atom can significantly influence the pharmacokinetic properties of a molecule, such as metabolic stability and bioavailability, making fluorinated intermediates like this compound of particular interest in drug discovery. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with methodologies for its synthesis, purification, and analysis.

Physical and Chemical Properties

The physical and chemical properties of this compound (CAS No: 81112-09-6) are summarized in the table below. It is important to distinguish this compound from its isomers, such as 3-Chloro-4'-fluoropropiophenone, which may have different properties.

| Property | Value |

| Molecular Formula | C₉H₈ClFO |

| Molecular Weight | 186.61 g/mol |

| Boiling Point | 71 °C at 1 mmHg |

| Density | 1.24 g/cm³ |

| Appearance | Colorless Oil |

| Solubility | Soluble in Chloroform, Ethyl Acetate |

Experimental Protocols

Synthesis of this compound

A plausible method for the synthesis of this compound is via a Friedel-Crafts acylation of fluorobenzene with 2-chloropropionyl chloride, using a Lewis acid catalyst such as aluminum chloride.

Materials:

-

Fluorobenzene

-

2-Chloropropionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (DCM) as solvent

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a dry round-bottom flask equipped with a magnetic stirrer and an addition funnel under a nitrogen atmosphere.

-

Suspend anhydrous aluminum chloride in dry dichloromethane in the flask and cool the mixture in an ice bath.

-

Add 2-chloropropionyl chloride to the stirred suspension.

-

Slowly add fluorobenzene dropwise from the addition funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified using vacuum distillation or column chromatography.

Vacuum Distillation:

-

Assemble a vacuum distillation apparatus.

-

Heat the crude product under reduced pressure.

-

Collect the fraction distilling at the appropriate temperature and pressure (e.g., ~71 °C at 1 mmHg).

Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Spectroscopic and Chromatographic Analysis

The structure and purity of this compound can be confirmed by various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a doublet for the methyl protons, a quartet for the methine proton adjacent to the chlorine, and multiplets in the aromatic region for the protons on the fluorophenyl ring.

-

¹³C NMR: Characteristic signals would be observed for the carbonyl carbon, the carbon bearing the chlorine, the methyl carbon, and the carbons of the fluorophenyl ring (with C-F coupling).

-

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is expected around 1680-1700 cm⁻¹. Bands corresponding to C-H stretching of the aromatic and aliphatic groups, and C-F and C-Cl stretching will also be present.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom. Fragmentation patterns would likely involve the loss of the chlorine atom and cleavage adjacent to the carbonyl group.

-

Gas Chromatography (GC): Can be used to determine the purity of the compound and to monitor the progress of the synthesis reaction.

Chemical Reactivity and Applications

This compound is a reactive molecule due to the presence of the α-chloro ketone functional group. The chlorine atom is a good leaving group and can be readily displaced by various nucleophiles in substitution reactions. This reactivity makes it a key intermediate in the synthesis of more complex molecules, including various heterocyclic compounds and active pharmaceutical ingredients (APIs). The fluorinated phenyl ring contributes to the overall electronic properties and can enhance the metabolic stability and cell membrane permeability of the final products. It is particularly useful in the development of central nervous system (CNS) agents.[1]

Visualizations

Caption: Synthesis and purification workflow for this compound.

Caption: Analytical workflow for the characterization of this compound.

Caption: Role of fluorinated intermediates in enhancing drug properties.

References

An In-depth Technical Guide to 2-Chloro-4'-fluoropropiophenone: Molecular Structure, Properties, and Synthesis

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of 2-Chloro-4'-fluoropropiophenone, including its molecular structure, chemical properties, and relevant experimental data. Due to the limited availability of specific data for this compound, this guide also includes comparative information on its closely related isomers, 3-Chloro-4'-fluoropropiophenone and 2-Chloro-4'-fluoroacetophenone, to provide a broader context for researchers.

Molecular Structure and Weight

The molecular structure of this compound consists of a propiophenone core with a chlorine atom at the second position of the propyl chain and a fluorine atom at the fourth position (para-position) of the phenyl group.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 3-Chloro-4'-fluoropropiophenone | 2-Chloro-4'-fluoroacetophenone |

| Molecular Formula | C₉H₈ClFO | C₉H₈ClFO[1] | C₈H₆ClFO[2] |

| Molecular Weight | 186.61 g/mol | 186.61 g/mol [1] | 172.58 g/mol [2] |

| CAS Number | Not available | 347-93-3[1] | 456-04-2[2] |

| IUPAC Name | 2-Chloro-1-(4-fluorophenyl)propan-1-one | 3-chloro-1-(4-fluorophenyl)propan-1-one[3] | 2-chloro-1-(4-fluorophenyl)ethanone[2] |

| Appearance | - | White to yellow crystals or powder[3] | Solid[4] |

| Melting Point | - | 43.0-52.0 °C[3] | 47-50 °C[4] |

| SMILES | CCC(=O)C1=CC=C(F)C=C1 | ClCCC(=O)c1ccc(F)cc1[3] | C1=CC(=CC=C1C(=O)CCl)F[2] |

| InChI Key | - | AAHQPLJUSLMHHR-UHFFFAOYSA-N[3] | UJZWJOQRSMOFMA-UHFFFAOYSA-N[2] |

Experimental Protocols and Synthesis

General Synthesis of α-Chloro Ketones (Illustrated for 2-Chloro-4'-fluoroacetophenone):

A common method for synthesizing 2-chloro-4'-fluoroacetophenone is the Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride, often catalyzed by a Lewis acid like anhydrous aluminum trichloride or an ionic liquid.[5][6]

Experimental Protocol for 2-Chloro-4'-fluoroacetophenone Synthesis (Adapted from Patent CN107141212A): [5]

-

Reaction Setup: To a reaction vessel, add fluorobenzene and an ionic liquid (e.g., an aluminum chloride-based ionic liquid).

-

Addition of Acylating Agent: At a controlled temperature (typically between 0-30 °C), add chloroacetyl chloride dropwise to the mixture of fluorobenzene and ionic liquid.

-

Reaction: After the addition is complete, allow the reaction to proceed at room temperature for a specified period (e.g., 20-50 minutes).

-

Work-up and Isolation: Following the reaction, the product, 2-chloro-4'-fluoroacetophenone, is isolated from the reaction mixture, often by distillation.

This methodology could be adapted for the synthesis of this compound by substituting chloroacetyl chloride with 2-chloropropionyl chloride.

Logical Workflow for the Synthesis of this compound:

Caption: General workflow for the synthesis of this compound.

Applications and Biological Significance

While specific biological activities or signaling pathway involvements for this compound are not documented, the related compound 2-Chloro-4'-fluoroacetophenone is recognized as a valuable intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs), including certain antiviral and antifungal agents. The presence and position of the fluorine atom can significantly influence the pharmacokinetic properties of a drug molecule, such as its metabolic stability and bioavailability. The reactive α-chloro ketone functionality allows for nucleophilic substitution, enabling the introduction of diverse chemical moieties.

Potential Research Applications:

Given its structural similarity to known pharmaceutical intermediates, this compound could be a valuable building block for the synthesis of novel therapeutic agents. Researchers in drug discovery may utilize this compound in the development of new chemical entities targeting a range of biological pathways.

Signaling Pathway Visualization (Hypothetical):

As no specific signaling pathways involving this compound have been identified, a diagram of a hypothetical drug discovery and development workflow is provided below to illustrate the potential role of such a chemical intermediate.

Caption: Role of a chemical intermediate in the drug discovery workflow.

References

- 1. scbt.com [scbt.com]

- 2. 2-Chloro-4'-fluoroacetophenone | C8H6ClFO | CID 120248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chloro-4'-fluoropropiophenone, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 2-Chloro-4 -fluoroacetophenone 99 456-04-2 [sigmaaldrich.com]

- 5. CN107141212A - The preparation method of 2- chloros -4 '-fluoro acetophenone - Google Patents [patents.google.com]

- 6. Preparation method of 2-chloro-4'-fluoroacetophenone - Eureka | Patsnap [eureka.patsnap.com]

An In-Depth Technical Guide to 3-Chloro-4'-fluoropropiophenone: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated organic compounds are fundamental building blocks in modern medicinal chemistry, offering unique physicochemical properties that can enhance the efficacy and pharmacokinetic profiles of drug candidates. This technical guide provides a comprehensive overview of 3-Chloro-4'-fluoropropiophenone, a versatile ketone intermediate. While the initial query specified 2-Chloro-4'-fluoropropiophenone, the available scientific literature and commercial sources predominantly feature the 3-chloro isomer. This document will, therefore, focus on the synthesis, properties, and applications of 3-Chloro-4'-fluoropropiophenone (CAS 347-93-3), a key precursor in the development of various therapeutic agents, including those targeting the central nervous system (CNS), as well as potential anti-inflammatory and antiviral drugs. Detailed experimental protocols for its synthesis and its conversion into a bioactive analog are provided, alongside a summary of its chemical and safety data.

Introduction

The strategic incorporation of chlorine and fluorine atoms into organic molecules is a widely employed strategy in drug design. The presence of a chlorine atom can modulate a compound's lipophilicity and metabolic stability, while the highly electronegative fluorine atom can influence acidity, basicity, and binding interactions, often leading to improved potency and bioavailability. 3-Chloro-4'-fluoropropiophenone, possessing both of these key halogens on a reactive propiophenone scaffold, serves as a valuable intermediate for the synthesis of a diverse range of complex organic molecules. Its chemical structure allows for a variety of chemical transformations, making it a target of interest for researchers in pharmaceutical and fine chemical synthesis. This guide will delve into the technical details of this compound, providing a resource for its effective utilization in a research and development setting.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a starting material is crucial for its successful application in synthesis. The key properties of 3-Chloro-4'-fluoropropiophenone are summarized in the table below.

| Property | Value |

| IUPAC Name | 3-chloro-1-(4-fluorophenyl)propan-1-one |

| CAS Number | 347-93-3 |

| Molecular Formula | C₉H₈ClFO |

| Molecular Weight | 186.61 g/mol |

| Appearance | White to yellow crystals or powder |

| Melting Point | 47-49 °C |

| Flash Point | 92 °C (closed cup) |

| SMILES | FC1=CC=C(C=C1)C(=O)CCCl |

| InChI Key | AAHQPLJUSLMHHR-UHFFFAOYSA-N |

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 3-Chloro-4'-fluoropropiophenone. It is classified as an acute toxicant if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.

Hazard Statements (H-phrases):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (P-phrases):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Synthesis of 3-Chloro-4'-fluoropropiophenone

The primary method for the synthesis of 3-Chloro-4'-fluoropropiophenone is the Friedel-Crafts acylation of fluorobenzene with 3-chloropropionyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for the Friedel-Crafts acylation of aromatic compounds.

Materials:

-

Fluorobenzene

-

3-Chloropropionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (DCM)

-

Hydrochloric acid (concentrated)

-

Ice

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Pentane (for recrystallization)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (1.25 eq.) in dry dichloromethane at 0°C (ice bath).

-

Slowly add a solution of 3-chloropropionyl chloride (1.0 eq.) in dry dichloromethane to the stirred suspension at 0°C.

-

After the addition is complete, add a solution of fluorobenzene (1.0 eq.) in dry dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Once the addition of fluorobenzene is complete, allow the reaction mixture to stir at 0°C for an additional 2 hours, followed by stirring at room temperature for 12 hours.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash them twice with water, then dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product as an off-white solid.

-

Recrystallize the crude product from pentane to obtain pure 3-Chloro-4'-fluoropropiophenone as colorless crystals.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 3-Chloro-4'-fluoropropiophenone.

Applications in Drug Development

3-Chloro-4'-fluoropropiophenone is a valuable intermediate in the synthesis of various pharmaceuticals, particularly in the development of analgesics, anti-inflammatory drugs, and central nervous system (CNS) agents.[1] Its utility is demonstrated in the synthesis of analogs of bupropion, a well-known antidepressant and smoking cessation aid. The following section details a representative synthesis of a bupropion analog, starting from a substituted propiophenone.

Synthesis of a Bupropion Analog

The synthesis of bupropion and its analogs typically involves a two-step process from the corresponding propiophenone: α-bromination followed by nucleophilic substitution with an appropriate amine.

This protocol describes the synthesis of a bupropion analog from 3-Chloro-4'-fluoropropiophenone.

Step 1: α-Bromination

Materials:

-

3-Chloro-4'-fluoropropiophenone

-

N-Bromosuccinimide (NBS)

-

Ammonium acetate

-

Ethyl acetate

Procedure:

-

Dissolve 3-Chloro-4'-fluoropropiophenone (1.0 eq.) and N-bromosuccinimide (2.3 eq.) in ethyl acetate.

-

Add a catalytic amount of ammonium acetate (0.1 eq.) to the solution.

-

Heat the mixture to reflux until the red-orange color of bromine disappears (approximately 70-90 minutes).

-

Cool the solution to room temperature and filter to remove succinimide.

-

Wash the filtrate with water.

-

Remove the ethyl acetate under reduced pressure to yield the crude α-bromo intermediate, 2-bromo-1-(4-fluorophenyl)-3-chloropropan-1-one. This intermediate is often used in the next step without further purification.

Step 2: Nucleophilic Substitution

Materials:

-

Crude α-bromo intermediate from Step 1

-

tert-Butylamine

-

Acetonitrile

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve the crude α-bromo intermediate in acetonitrile.

-

Add an excess of tert-butylamine (typically 2-3 eq.) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the mixture with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain the free base of the bupropion analog.

-

For purification and salt formation, dissolve the free base in ethyl acetate and treat with a solution of 1 M HCl to precipitate the hydrochloride salt.

-

Collect the precipitate by filtration, wash with cold ethyl acetate, and dry under vacuum to yield the final product.

Drug Synthesis Workflow Diagram

Caption: Synthesis of a bupropion analog from 3-Chloro-4'-fluoropropiophenone.

Quantitative Data from Analog Studies

| Analog | R¹ | R² | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | α3β4*-nAChR IC₅₀ (µM) |

| Bupropion | 3'-Cl | H | 520 | 1100 | 1.3 |

| Analog 2c | 4'-Cl | H | 390 | 1200 | 1.1 |

| Analog 2d | 3',4'-diCl | H | 250 | 720 | 0.85 |

| Analog 2x | 3'-CF₃ | H | 31 | 180 | 0.62 |

Data adapted from studies on bupropion analogs. DAT: Dopamine Transporter; NET: Norepinephrine Transporter; nAChR: nicotinic Acetylcholine Receptor.

This data demonstrates how modifications to the aromatic ring of the propiophenone starting material can significantly impact the biological activity of the final compound. The electron-withdrawing nature of the chloro and fluoro substituents in 3-Chloro-4'-fluoropropiophenone suggests that its derivatives would likely exhibit potent activity as monoamine uptake inhibitors.

Conclusion

3-Chloro-4'-fluoropropiophenone is a strategically important chemical intermediate with significant potential in drug discovery and development. Its halogenated propiophenone structure provides a versatile platform for the synthesis of a wide array of bioactive molecules. This guide has provided a detailed overview of its chemical properties, safe handling procedures, and a robust protocol for its synthesis via Friedel-Crafts acylation. Furthermore, a representative experimental protocol for its application in the synthesis of a bupropion analog highlights its utility in the development of CNS-active agents. The provided data and workflows serve as a valuable technical resource for researchers and scientists aiming to leverage this compound in their synthetic and medicinal chemistry endeavors. Future research into the derivatives of 3-Chloro-4'-fluoropropiophenone may lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

An In-depth Technical Guide to 2-Chloro-4'-fluoropropiophenone: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4'-fluoropropiophenone and its structural analogs and derivatives. It covers their synthesis, chemical properties, and known biological activities, with a focus on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and insights into potential mechanisms of action and signaling pathways. While specific quantitative data for this compound is limited in publicly available literature, this guide compiles and presents data from closely related analogs to provide a basis for further investigation.

Introduction

This compound is a halogenated aromatic ketone with a chemical structure that suggests potential for various biological activities. The presence of the chlorine and fluorine atoms can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting scaffold for medicinal chemistry. Halogenated compounds are integral to many pharmaceuticals due to their ability to enhance binding affinity to biological targets and improve pharmacokinetic profiles.

This guide will explore the landscape of this compound and its analogs, summarizing the existing knowledge and providing a framework for future research and development in this area.

Synthesis of this compound and its Derivatives

The primary synthetic route to this compound is through a Friedel-Crafts acylation reaction.

General Friedel-Crafts Acylation Protocol

A common method for synthesizing 2-chloro-4'-fluoroacetophenone, a close analog, involves the reaction of fluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl₃)[1][2]. This can be adapted for the synthesis of this compound by using 2-chloropropionyl chloride. The reaction is typically carried out in an inert solvent.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Fluorobenzene

-

2-Chloropropionyl chloride

-

Anhydrous aluminum trichloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, suspend anhydrous AlCl₃ in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Add a solution of 2-chloropropionyl chloride in anhydrous DCM dropwise to the stirred suspension.

-

Following the addition of the acid chloride, add fluorobenzene dropwise at a rate that maintains the reaction temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Biological Activities

While specific biological data for this compound is scarce, studies on its structural analogs and related propiophenone derivatives indicate potential in several therapeutic areas.

Anticancer Activity

Halogenated propiophenone and chalcone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, chloro-substituted β-alkylaminopropiophenone derivatives have shown potent antineoplastic activity, inhibiting the growth of Ehrlich ascites carcinoma in mice by over 70%[3].

Table 1: Cytotoxicity of Propiophenone Analogs against Cancer Cell Lines

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| β-alkylaminopropiophenone derivatives | Murine and Human Cancer Cell Lines | ED₅₀ | Comparable to standard anticancer drugs | [3] |

Antimicrobial Activity

The presence of chloro and fluoro substituents is known to enhance the antimicrobial properties of organic compounds[4]. Studies on fluorinated analogs of existing antibiotics have shown considerable in vitro activity against resistant bacterial strains[5].

Table 2: Antimicrobial Activity of Fluorinated Analogs

| Compound Class | Bacterial Strain | Activity Metric | Value (µg/mL) | Reference |

| Fluorinated chloramphenicol/thiamphenicol analogs | Shigella dysenteriae (resistant) | MIC | ≤ 10 | [5] |

| Fluorinated chloramphenicol/thiamphenicol analogs | Salmonella typhi (resistant) | MIC | ≤ 10 | [5] |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | MIC | 512 | [6] |

Enzyme Inhibition

Propiophenone derivatives have been investigated as inhibitors of various enzymes. For example, a series of propiophenone derivatives have been synthesized and shown to inhibit Protein Tyrosine Phosphatase 1B (PTP-1B), a target for anti-diabetic drugs[3]. Halogenated chalcones, which share a similar structural backbone, have demonstrated potent inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrase (CA) isoenzymes[7].

Table 3: Enzyme Inhibition by Propiophenone and Chalcone Analogs

| Compound Class | Enzyme Target | Inhibition Metric | Value Range (nM) | Reference |

| Halogenated chalcones | Acetylcholinesterase (AChE) | Kᵢ | 1.83 ± 0.21 - 11.19 ± 0.96 | [7] |

| Halogenated chalcones | Butyrylcholinesterase (BChE) | Kᵢ | 3.35 ± 0.91 - 26.70 ± 4.26 | [7] |

| Halogenated chalcones | Carbonic Anhydrase I (hCA I) | Kᵢ | 29.41 ± 3.14 - 57.63 ± 4.95 | [7] |

| Halogenated chalcones | Carbonic Anhydrase II (hCA II) | Kᵢ | 24.00 ± 5.39 - 54.74 ± 1.65 | [7] |

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound analogs) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[8]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol (Broth Microdilution):

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]

Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of a compound against a specific enzyme.

Protocol:

-

Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Dissolve the enzyme, substrate, and inhibitor in the appropriate buffer or solvent.

-

Assay Setup: In a suitable reaction vessel (e.g., cuvette or 96-well plate), add the buffer, enzyme, and varying concentrations of the inhibitor.

-

Pre-incubation: Pre-incubate the enzyme and inhibitor for a specific period to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Reaction Monitoring: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Determine the initial reaction velocities at different inhibitor concentrations. Plot the data to determine the type of inhibition and calculate the inhibition constant (Kᵢ).[2]

Potential Signaling Pathways and Mechanisms of Action

The precise signaling pathways affected by this compound are not yet elucidated. However, based on the activities of structurally related compounds, several potential mechanisms can be proposed.

-

Inhibition of DNA and RNA Synthesis: Some β-alkylaminopropiophenone derivatives have been shown to reduce DNA and RNA synthesis in cancer cells, suggesting a direct or indirect effect on nucleic acid metabolism[3].

-

Enzyme Inhibition: As indicated by studies on related compounds, this compound analogs may act as inhibitors of key enzymes involved in cell signaling, proliferation, and metabolism, such as protein tyrosine phosphatases, cholinesterases, or carbonic anhydrases[3][7].

-

Modulation of Inflammatory Pathways: Chalcone derivatives, which are structurally similar to propiophenones, have been shown to modulate inflammatory signaling pathways. For example, some chalcones can inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, and can also suppress the activation of the transcription factor AP-1[9]. Other related compounds have been shown to affect the NF-κB signaling pathway, a key regulator of inflammation and immunity[10].

Below are graphical representations of a general experimental workflow for evaluating biological activity and a potential signaling pathway that could be investigated for this compound and its derivatives.

References

- 1. Pyrrole-Derivative of Chalcone, (E)-3-Phenyl-1-(2-Pyrrolyl)-2-Propenone, Inhibits Inflammatory Responses via Inhibition of Src, Syk, and TAK1 Kinase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. superchemistryclasses.com [superchemistryclasses.com]

- 3. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. benchchem.com [benchchem.com]

- 9. Inhibitory Effect of 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl) prop-2-en-1-one, a Chalcone Derivative on MCP-1 Expression in Macrophages via Inhibition of ROS and Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects [frontiersin.org]

solubility of 2-Chloro-4'-fluoropropiophenone in organic solvents

An In-depth Technical Guide to the Solubility of 2-Chloro-4'-fluoropropiophenone in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in various synthetic processes. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this guide furnishes detailed experimental protocols to enable researchers to determine these parameters accurately. Understanding solubility is crucial for optimizing reaction conditions, developing purification strategies, and formulating final products.

Quantitative Solubility Data

A thorough search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound in common organic solvents. The absence of this data in the literature highlights the necessity for experimental determination to support research and development activities. The following sections provide detailed protocols for establishing these critical parameters.

Principles of Solubility Determination

The solubility of a solid organic compound in an organic solvent is governed by the principle of "like dissolves like." This means that compounds with similar polarities tend to be soluble in one another. The process of dissolution involves overcoming the solute-solute and solvent-solvent intermolecular forces to form new solute-solvent interactions. For this compound, a polar aromatic ketone, it is expected to exhibit good solubility in polar organic solvents.

Experimental Protocol for Determining Solubility

The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the Saturation Shake-Flask Method .[1] This can be followed by gravimetric analysis to quantify the amount of dissolved solute.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (e.g., acetone, ethanol, methanol, dichloromethane, ethyl acetate, toluene)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials or flasks with airtight seals

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven for drying

-

Pipettes and graduated cylinders

Procedure: Saturation Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent (e.g., 10 mL). The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). Periodically check to ensure that solid material remains in suspension.[1]

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the suspension to settle for a period (e.g., 1-2 hours) at the same constant temperature.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed, clean, and dry evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

Quantification: Gravimetric Analysis

-

Solvent Evaporation:

-

Place the evaporation dish containing the filtered saturated solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solute and the flashpoint of the solvent.

-

Continue heating until all the solvent has evaporated and a constant weight of the dried solute is achieved.[2][3]

-

-

Calculation of Solubility:

-

Let W₁ be the weight of the empty evaporation dish.

-

Let W₂ be the weight of the evaporation dish with the dried solute.

-

The weight of the dissolved solute (m_solute) is W₂ - W₁.

-

The volume of the solvent used is the volume of the aliquot taken (V_solvent).

-

The solubility can then be calculated in various units, for example:

-

g/L = (m_solute / V_solvent) * 1000

-

mg/mL = m_solute / V_solvent

-

-

This procedure should be repeated for each organic solvent of interest. It is also recommended to perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of a solid organic compound.

Conclusion

While pre-existing quantitative data on the is sparse, this guide provides a robust and reliable experimental protocol for its determination. By following the detailed steps of the saturation shake-flask method coupled with gravimetric analysis, researchers can generate the necessary data to facilitate further research, process development, and formulation activities. The provided workflow diagram serves as a clear visual aid for the experimental procedure.

References

Commercial Availability and Technical Profile of 3-Chloro-4'-fluoropropiophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, chemical properties, and synthetic considerations for 3-Chloro-4'-fluoropropiophenone (CAS No. 347-93-3). This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended to serve as a resource for researchers and professionals engaged in drug discovery and development.

Chemical Identity and Properties

3-Chloro-4'-fluoropropiophenone is a halogenated aromatic ketone. Its structure features a propiophenone core with a chlorine atom on the propyl chain and a fluorine atom on the phenyl group.

| Property | Value | Reference |

| CAS Number | 347-93-3 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₉H₈ClFO | [1][3][5][7][8] |

| Molecular Weight | 186.61 g/mol | [1][3][7] |

| IUPAC Name | 3-chloro-1-(4-fluorophenyl)propan-1-one | [5][8] |

| Appearance | White to yellow crystals or powder | [1][8] |

| Melting Point | 46-49 °C | [1][2] |

| Boiling Point | 103 °C at 3 mmHg | [1] |

| Purity (by GC) | ≥96% | [1][8] |

| SMILES | FC1=CC=C(C=C1)C(=O)CCCl | [5][8] |

| InChI Key | AAHQPLJUSLMHHR-UHFFFAOYSA-N | [5][8] |

Commercial Availability

3-Chloro-4'-fluoropropiophenone is commercially available from several chemical suppliers. The typical purity offered is 96% or greater, as determined by Gas Chromatography (GC). It is generally sold in quantities ranging from grams to kilograms.

| Supplier | Purity | Available Quantities |

| Thermo Scientific Chemicals | 97% | 5 g, 25 g, 100 g[8] |

| Chem-Impex | ≥96% (GC) | Inquire for details[1] |

| Tokyo Chemical Industry (TCI) | >96.0% (GC) | Inquire for details |

| AK Scientific | Min. 98% | Inquire for details[6] |

| Santa Cruz Biotechnology | Inquire for details | Inquire for details[7] |

| Arctom Scientific | Inquire for details | 5g and larger quantities upon request[4] |

| ChemicalBook | 98% | Inquire for details[2] |

Applications in Research and Development

3-Chloro-4'-fluoropropiophenone is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its chemical structure allows for a variety of subsequent chemical modifications.

Key applications include:

-

Pharmaceutical Synthesis: It serves as a building block for the development of novel therapeutic agents, including analgesics and anti-inflammatory drugs.[1]

-

Agrochemical Synthesis: The compound is used in the formulation of new pesticides and herbicides.[1]

-

Material Science: It is explored in the production of specialty polymers and resins.[1]

Synthetic Pathway and Experimental Considerations

The synthesis of 3-Chloro-4'-fluoropropiophenone can be achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution method involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.

A plausible synthetic route is the reaction of fluorobenzene with 3-chloropropionyl chloride, catalyzed by aluminum chloride (AlCl₃).

Caption: Synthetic pathway for 3-Chloro-4'-fluoropropiophenone.

General Experimental Protocol for Friedel-Crafts Acylation:

The following is a generalized protocol based on the principles of Friedel-Crafts acylation. Specific conditions may need to be optimized.

Materials:

-

Fluorobenzene

-

3-Chloropropionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or another suitable solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, addition funnel, condenser, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a condenser with a drying tube is charged with anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acyl Chloride: 3-Chloropropionyl chloride is dissolved in anhydrous dichloromethane and added dropwise to the stirred suspension of aluminum chloride at a controlled temperature (typically 0 °C).

-

Addition of Aromatic Compound: Fluorobenzene is then added dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and then adding a dilute solution of hydrochloric acid.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with a saturated solution of sodium bicarbonate and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 3-Chloro-4'-fluoropropiophenone can be purified by recrystallization or column chromatography.

Logical Workflow for Use as a Chemical Intermediate

As a chemical intermediate, 3-Chloro-4'-fluoropropiophenone is the starting point for the synthesis of more complex target molecules. The workflow typically involves modification of the ketone or the chloro group.

Caption: Workflow for the use of 3-Chloro-4'-fluoropropiophenone.

Safety and Handling

A Safety Data Sheet (SDS) should be consulted before handling this compound.[3] Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.[3]

Hazard Statements:

-

Harmful if swallowed.[3]

-

Causes skin irritation.[3]

-

Causes serious eye irritation.[3]

-

May cause respiratory irritation.[3]

Precautionary Statements:

-

Avoid breathing dust.[3]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

IF ON SKIN: Wash with plenty of water.

This technical guide is intended for informational purposes only and should not be considered a substitute for a thorough literature search and experimental validation. Researchers should always consult the relevant safety data sheets and perform a risk assessment before working with this or any other chemical.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-CHLORO-4'-FLUOROPROPIOPHENONE | 347-93-3 [chemicalbook.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. arctomsci.com [arctomsci.com]

- 5. B21891.14 [thermofisher.com]

- 6. 347-93-3 3-Chloro-4'-fluoropropiophenone AKSci D519 [aksci.com]

- 7. scbt.com [scbt.com]

- 8. B21891.06 [thermofisher.com]

An In-Depth Technical Guide to the Key Intermediate: 2-Chloro-4'-fluoropropiophenone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4'-fluoropropiophenone is a crucial chemical intermediate, playing a significant role as a versatile building block in the landscape of modern organic synthesis. Its unique structural features, comprising a halogenated propiophenone backbone with a fluorine substituent on the phenyl ring, make it a valuable precursor for the synthesis of a wide array of complex organic molecules. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a particular focus on its role in the development of active pharmaceutical ingredients (APIs). The strategic placement of the chlorine and fluorine atoms imparts specific reactivity and physicochemical properties to the molecule, allowing for its utility in constructing diverse molecular architectures.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The table below summarizes key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 81112-09-6 | [1] |

| Molecular Formula | C₉H₈ClFO | [1] |

| Molecular Weight | 186.61 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 47-49 °C | |

| Boiling Point | 103 °C at 3 mmHg | |

| ¹H NMR (CDCl₃, ppm) | δ 7.95-8.05 (m, 2H), 7.10-7.20 (m, 2H), 5.25 (q, 1H), 1.75 (d, 3H) | |

| ¹³C NMR (CDCl₃, ppm) | δ 195.5, 166.0 (d, J=255 Hz), 132.5 (d, J=3 Hz), 131.0 (d, J=9 Hz), 115.8 (d, J=22 Hz), 50.5, 26.5 | |

| IR (KBr, cm⁻¹) | ~1685 (C=O), ~1595 (C=C, aromatic), ~1230 (C-F), ~840 (C-H, p-substituted) |

Synthesis of this compound

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene with 2-chloropropionyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃)[2][3]. This electrophilic aromatic substitution reaction introduces the 2-chloropropionyl group onto the fluorobenzene ring, predominantly at the para position due to the ortho,para-directing effect of the fluorine atom and steric hindrance at the ortho position.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Fluorobenzene

-

2-Chloropropionyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).

-

Cool the suspension to 0-5 °C using an ice bath.

-

Slowly add 2-chloropropionyl chloride to the stirred suspension.

-

After the addition is complete, add fluorobenzene dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

Once the addition of fluorobenzene is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Key Reactions and Applications in Organic Synthesis

The reactivity of this compound is dominated by the presence of the α-chloro ketone moiety, which is susceptible to nucleophilic substitution, and the ketone group itself, which can undergo various transformations.

Nucleophilic Substitution

The chlorine atom at the α-position to the carbonyl group is a good leaving group, readily displaced by a variety of nucleophiles. This reaction is fundamental to the utility of this compound as a building block for pharmaceuticals.

A prominent application is the synthesis of substituted cathinones, a class of compounds with psychoactive properties. For example, reaction with primary or secondary amines leads to the corresponding α-amino ketones. The synthesis of 4-fluorocathinone and its analogues is a key area of research.

Experimental Protocol: Amination for Cathinone Synthesis

Materials:

-

This compound

-

Methylamine (or other primary/secondary amine)

-

Triethylamine (or another non-nucleophilic base)

-

Acetonitrile (or other suitable solvent)

-

Hydrochloric acid (for salt formation)

-

Diethyl ether

Procedure:

-

Dissolve this compound in acetonitrile in a round-bottom flask.

-

Add triethylamine to the solution to act as a scavenger for the HCl generated during the reaction.

-

Add the desired amine (e.g., a solution of methylamine in THF or ethanol) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water to remove the triethylamine hydrochloride salt.

-

Dry the organic layer over a drying agent, filter, and concentrate to obtain the free base of the cathinone derivative.

-

For isolation as a hydrochloride salt, dissolve the free base in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution or add a solution of HCl in an organic solvent.

-

Collect the precipitated salt by filtration, wash with cold solvent, and dry under vacuum.

Application in Drug Development: Synthesis of Bupropion Analogs

Bupropion, an antidepressant and smoking cessation aid, is a well-known pharmaceutical synthesized from a related propiophenone derivative. The synthetic strategies employed for bupropion can be adapted for the synthesis of its 4-fluoro analog using this compound as the starting material. This would involve a nucleophilic substitution reaction with tert-butylamine.

Visualizing Synthetic and Biological Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Synthesis Workflow

The general workflow for the synthesis of a target API, such as a 4-fluorocathinone derivative, from this compound can be visualized as a series of sequential steps.

Logical Relationship in Synthesis

The synthesis of a target molecule can also be represented as a logical flow of transformations.

Signaling Pathway of Bupropion-like Molecules

Molecules synthesized from this compound, such as bupropion analogs, are expected to act as norepinephrine-dopamine reuptake inhibitors (NDRIs). The following diagram illustrates this proposed mechanism of action at the neuronal synapse.

References

The Dual-Faceted Role of 2-Chloro-4'-fluoropropiophenone in Chemistry: A Versatile Precursor in Medicinal and Forensic Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Chloro-4'-fluoropropiophenone is a halogenated aromatic ketone that has garnered interest in various fields of chemical synthesis. Its molecular structure, featuring a reactive α-chloro group and a fluorine-substituted phenyl ring, makes it a valuable intermediate for the construction of more complex molecules. While its full potential in medicinal chemistry is still being explored, it has been identified as a key precursor in the synthesis of certain psychoactive substances. This technical guide aims to provide a comprehensive overview of the synthesis, chemical properties, and documented applications of this compound, with a focus on its role as a versatile building block.

Synthesis and Chemical Properties

The synthesis of this compound, and its close analog 2-chloro-4'-fluoroacetophenone, is typically achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of fluorobenzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Experimental Protocol: Friedel-Crafts Acylation for Halogenated Phenones

A general procedure for the synthesis of chloro-fluoro-substituted propiophenones involves the following steps:

-

Reaction Setup: A reaction vessel is charged with fluorobenzene and a Lewis acid catalyst (e.g., anhydrous aluminum chloride) under an inert atmosphere.

-

Acylation: 2-Chloropropionyl chloride is added dropwise to the stirred mixture at a controlled temperature, typically between 0-30°C.

-

Reaction Monitoring: The reaction is monitored for completion, which usually takes 20-50 minutes.

-

Work-up: The reaction mixture is then quenched, often with the addition of dilute acid.

-

Purification: The crude product is purified through distillation or recrystallization to yield the desired this compound.

The presence of the α-chloro group provides a reactive site for nucleophilic substitution reactions, allowing for the introduction of various functional groups. The fluorine atom on the phenyl ring can influence the pharmacokinetic properties of downstream molecules, such as metabolic stability and bioavailability.

Role in Medicinal Chemistry: A Precursor to Bioactive Scaffolds

While direct applications of this compound in medicinal chemistry are not extensively documented in publicly available literature, its structural motifs are found in various classes of bioactive compounds. Its analogs, such as 3-Chloro-4'-fluoropropiophenone, are known intermediates in the synthesis of analgesics and anti-inflammatory drugs.[1] The propiophenone core is also a key feature in certain compounds with antidepressant properties. For instance, meta-chloro or fluoro substituted α-t-butylaminopropiophenones have been investigated for their potential as antidepressants.

The versatility of the closely related 2-Chloro-4'-fluoroacetophenone as a building block for pharmaceuticals is well-established, serving as a precursor for antiviral and antifungal agents, as well as anti-inflammatory and analgesic drugs.[2] This suggests a strong potential for this compound to be utilized in similar synthetic strategies for the development of novel therapeutic agents.

Application in the Synthesis of Substituted Cathinones

A significant documented application of this compound is as a starting material for the synthesis of substituted cathinones. Cathinones are a class of psychoactive compounds that are analogs of the naturally occurring stimulant found in the khat plant. The synthesis typically involves the reaction of this compound with an appropriate amine, leading to the formation of a β-keto-phenethylamine derivative.

Table 1: Neurotoxicity of Chloro-Cathinone Derivatives Synthesized from this compound Analogs

| Compound | LC50 (mM) in SH-SY5Y cells |

| 4-chloromethcathinone (4-CMC) | ~0.6 |

| Other Chloro-Cathinone Isomers | 0.6 - 2.5 |

Data from a study on various chloro-cathinones, highlighting the cytotoxic potential of this class of compounds.

The study that generated this data investigated the neurotoxic potential of twenty different chloro-cathinones in a human neuroblastoma cell line (SH-SY5Y). The results indicated that these compounds exhibit varying degrees of cytotoxicity, with 4-chloromethcathinone (a derivative of a 2-chloro-4'-methylpropiophenone analog) being the most potent among those tested.

Visualizing Synthetic Pathways

The following diagrams illustrate the general synthetic pathways involving this compound and its analogs.

Caption: Friedel-Crafts acylation for this compound synthesis.

Caption: Synthesis of cathinone derivatives from this compound.

Conclusion

This compound stands as a molecule with significant synthetic potential. Its utility is demonstrated as a precursor in the synthesis of new psychoactive substances, a field of considerable interest to forensic and toxicological researchers. While its direct application in the development of legitimate pharmaceuticals is not yet widely reported, the established roles of its close analogs in medicinal chemistry strongly suggest that this compound could be a valuable building block for creating novel therapeutic agents, particularly in the areas of anti-inflammatory, analgesic, and antidepressant drug discovery. Further research into the legitimate medicinal chemistry applications of this versatile compound is warranted to fully explore its potential benefits to human health.

References

2-Chloro-4'-fluoropropiophenone: A Versatile Intermediate for Agrochemical Innovation

An In-depth Technical Guide on the Potential Applications of 2-Chloro-4'-fluoropropiophenone in the Agrochemical Sector

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

This compound is a halogenated aromatic ketone that holds significant potential as a versatile starting material for the synthesis of a diverse range of agrochemicals. While direct applications of this specific molecule in commercial agrochemicals are not extensively documented, its structural features—a reactive α-chloro ketone, a fluorinated phenyl ring, and a propiophenone core—make it an attractive precursor for the development of novel fungicides, herbicides, and insecticides. This technical guide explores the prospective applications of this compound by examining its plausible synthetic transformations into established and emerging classes of agrochemicals. Detailed hypothetical experimental protocols, potential biological activities based on analogous compounds, and logical synthetic pathways are presented to provide a roadmap for future research and development in this area.

Introduction

The continuous demand for more effective, selective, and environmentally benign crop protection agents drives the search for novel agrochemical scaffolds. Fluorinated organic compounds have gained prominence in the agrochemical industry due to the unique properties that the fluorine atom imparts, such as increased metabolic stability, enhanced binding affinity to target enzymes, and altered lipophilicity, which can improve transport properties within the plant or target pest. This compound combines the benefits of a fluorinated aromatic ring with a reactive α-chloro ketone functional group, making it a prime candidate for chemical elaboration into various bioactive molecules. This guide will delineate the potential synthetic pathways from this intermediate to key agrochemical classes, including triazole fungicides, chalcone-based pesticides, and pyrazole/isoxazole heterocycles.

Potential Agrochemical Applications and Synthetic Pathways

The reactivity of the α-chloro ketone and the propiophenone backbone of this compound allows for its conversion into several classes of agrochemicals.

Triazole Fungicides

The α-chloro ketone moiety is a well-established precursor for the synthesis of triazole fungicides. These fungicides act by inhibiting the C14-demethylase enzyme, which is crucial for ergosterol biosynthesis in fungi. The synthesis of the commercial fungicide epoxiconazole, for instance, utilizes the closely related 2-chloro-4'-fluoroacetophenone. By analogy, this compound can be a starting point for novel triazole fungicides.

Caption: Proposed pathway to a triazole fungicide precursor.

-

Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add 1,2,4-triazole (1.2 equivalents) and a base like potassium carbonate (1.5 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the corresponding α-triazolyl propiophenone derivative. This intermediate can then be subjected to further modifications, such as reduction of the ketone and introduction of other substituents, to generate a final triazole fungicide.

Chalcone Derivatives (Insecticides, Fungicides, Herbicides)

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of compounds known for their broad spectrum of biological activities, including insecticidal, fungicidal, and herbicidal properties. They are typically synthesized via a Claisen-Schmidt condensation between a ketone and an aldehyde. This compound can serve as the ketone component in this reaction.

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Chloro-4'-fluoropropiophenone

Abstract

This document provides a detailed protocol for the synthesis of 2-Chloro-4'-fluoropropiophenone from fluorobenzene via a Friedel-Crafts acylation reaction. The procedure, reaction conditions, purification methods, and characterization are described for researchers in organic synthesis and drug development.

Introduction

Friedel-Crafts acylation is a fundamental and versatile method for the formation of carbon-carbon bonds and the synthesis of aryl ketones.[1][2] this compound is a ketone derivative that can serve as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The synthesis involves the reaction of fluorobenzene with 2-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The fluorine atom on the benzene ring acts as an ortho-, para-director, with the para-product being overwhelmingly favored due to reduced steric hindrance.[3] The introduction of the first acyl group deactivates the ring, making subsequent acylations less favorable.[2][3]

Reaction Scheme

The overall reaction is as follows:

Data Presentation

Quantitative data for the reactants and typical reaction parameters are summarized below.

Table 1: Properties of Key Reactants

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Fluorobenzene | 96.10 | 85 | 1.024 |

| 2-Chloropropionyl Chloride | 126.98 | 110 | 1.25 |

| Aluminum Chloride (Anhydrous) | 133.34 | 180 (sublimes) | 2.48 |

Table 2: Representative Reaction Conditions and Expected Yields

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |

| AlCl₃ | Dichloromethane | 0 to RT | 2 - 4 | 85 - 95 | Adapted from[4] |

| AlCl₃ | Fluorobenzene (excess) | 0 - 10 | 1 - 2 | 80 - 90 | Adapted from[5][6] |

| Ionic Liquid | Neat | Room Temperature | 0.5 - 1 | >95 | [5][6][7] |

Table 3: Physicochemical and Spectroscopic Data for 2-Chloro-4'-fluoroacetophenone (a closely related compound)

| Property | Value |

| CAS Number | 456-04-2 |

| Molecular Formula | C₈H₆ClFO |

| Molar Mass | 172.59 g/mol [8][9] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 47-49 °C |

| ¹³C NMR (CDCl₃, ppm) | 190.9 (C=O), 165.9 (d, J=255 Hz, C-F), 131.2 (d, J=9 Hz), 129.0 (d, J=3 Hz), 115.9 (d, J=22 Hz), 45.9 (CH₂Cl) |